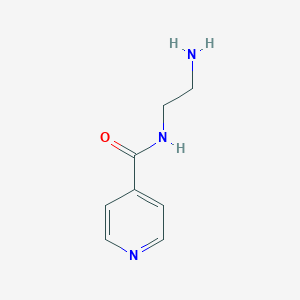

N-(2-Aminoethyl)isonicotinamide

Overview

Description

N-(2-Aminoethyl)isonicotinamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is characterized by the presence of an isonicotinamide moiety linked to an aminoethyl group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)isonicotinamide typically involves the reaction of isonicotinic acid with ethylenediamine under controlled conditions. The process can be summarized as follows:

Starting Materials: Isonicotinic acid and ethylenediamine.

Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the amide bond.

Purification: The product is purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

N-(2-Aminoethyl)isonicotinamide is utilized in several key areas:

1. Chemistry:

- Building Block for Synthesis: It serves as a precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Coordination Chemistry: The compound acts as a ligand in coordination complexes, facilitating various chemical reactions.

2. Biology:

- Biochemical Pathways: Research indicates that it modulates biological pathways, particularly those related to nicotinamide metabolism and NAD+ synthesis.

- Cellular Metabolism: Its role in energy production and cellular metabolism is under investigation, particularly its influence on mitochondrial function.

3. Medicine:

- Therapeutic Potential: Studies are exploring its antimicrobial properties against various pathogens, as well as its anticancer effects by enhancing apoptosis and inhibiting tumor growth.

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

4. Industry:

- Cosmetics and Pharmaceuticals: this compound is incorporated into cosmetic formulations due to its beneficial properties for skin health.

This compound exhibits several biological activities:

1. Antimicrobial Activity:

- Effective against various bacterial strains by disrupting cell membranes and inhibiting metabolic pathways.

2. Anticancer Potential:

- Demonstrated ability to inhibit tumor growth in animal models through enhanced DNA repair mechanisms.

3. Neuroprotective Effects:

- Shown to restore metabolic functions in neurons affected by neurodegenerative diseases, suggesting therapeutic roles in conditions like Alzheimer's disease.

Case Studies

Case Study 1: Dysfunctional Nicotinamide Metabolism

A 20-year-old male with an unknown neurodegenerative disease exhibited significant metabolic improvements after a nicotinamide challenge, highlighting the compound's potential in restoring metabolic balance.

Case Study 2: Cancer Treatment

In animal models, dietary supplementation with this compound resulted in reduced tumor incidence and improved survival rates among subjects exposed to carcinogens, emphasizing its role in enhancing DNA repair mechanisms.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)isonicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby altering their activity and affecting cellular processes .

Comparison with Similar Compounds

Isonicotinamide: Shares the isonicotinamide moiety but lacks the aminoethyl group.

Nicotinamide: Similar structure but with a different functional group arrangement.

2-Aminoethylpyridine: Contains the aminoethyl group but with a different aromatic ring structure.

Uniqueness: N-(2-Aminoethyl)isonicotinamide is unique due to the presence of both the isonicotinamide and aminoethyl groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs .

Biological Activity

N-(2-Aminoethyl)isonicotinamide (AEINA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of AEINA, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is an isonicotinamide derivative characterized by the presence of an aminoethyl side chain. Its structural formula can be represented as follows:

The presence of both the isonicotinamide moiety and the amino group contributes to its unique reactivity and biological properties.

AEINA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes:

- Enzyme Inhibition : AEINA has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can hinder tumor growth and proliferation.

- Cellular Pathway Modulation : AEINA may influence cellular pathways related to apoptosis (programmed cell death) and cell proliferation. This modulation is crucial for developing therapeutic strategies against cancer and other diseases.

Anticancer Potential

Research indicates that AEINA exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- Breast Cancer : AEINA showed a dose-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating potent activity.

- Lung Cancer : The compound has also been evaluated against A549 lung carcinoma cells, where it demonstrated cytotoxic effects comparable to established chemotherapeutics.

Antimicrobial Activity

AEINA has been investigated for its antimicrobial properties, particularly against pathogenic fungi. Studies report that AEINA exhibits antifungal activity against strains such as Candida albicans, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting fungal growth .

Case Studies

Several case studies highlight the biological activity of AEINA in diverse applications:

- Case Study on Enzyme Interaction :

- Anticancer Efficacy :

- Antifungal Activity Assessment :

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound | Anticancer Activity | Antifungal Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, cell cycle arrest |

| Nicotinamide | Moderate | Low | NAD+ precursor |

| Isonicotinamide | Low | Moderate | Sirtuin activation |

Properties

IUPAC Name |

N-(2-aminoethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVGGPVHPUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365393 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17704-88-0 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.